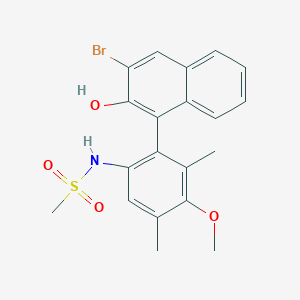
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol typically involves multiple steps, including the introduction of the methylsulfonamido group, the methoxy group, and the bromonaphthalene moiety. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s sulfonamido group makes it a potential candidate for studying enzyme inhibition.
Medicine: Its structural similarity to other sulfonamides suggests potential antibacterial properties.
Industry: It can be used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur-containing compounds with diverse applications in medicinal chemistry.
Uniqueness
Its bromonaphthalene moiety, in particular, sets it apart from other sulfonamides, providing opportunities for further chemical modifications and applications .
Properties
Molecular Formula |
C20H20BrNO4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-(3-bromo-2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-11-9-16(22-27(4,24)25)17(12(2)20(11)26-3)18-14-8-6-5-7-13(14)10-15(21)19(18)23/h5-10,22-23H,1-4H3 |
InChI Key |
GODKNIPGZUQLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)Br)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


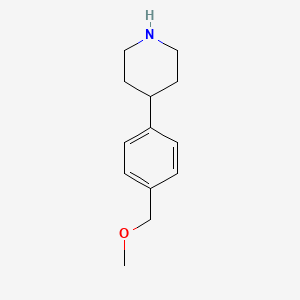
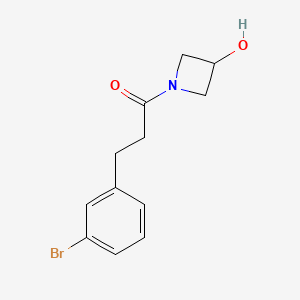
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
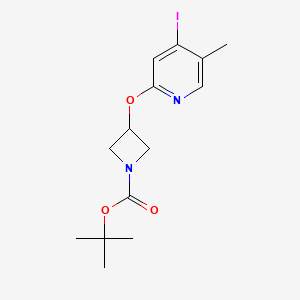
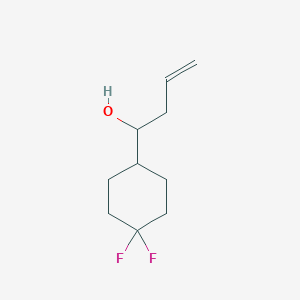
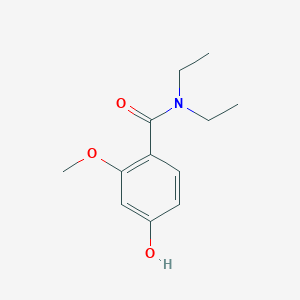
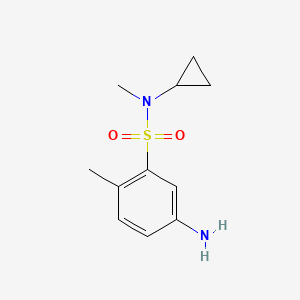
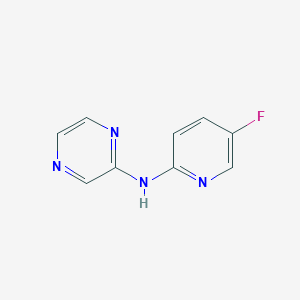
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
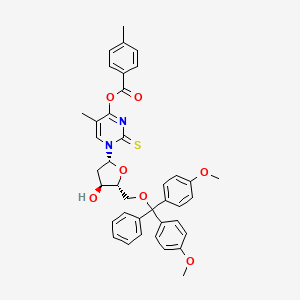
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)

![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
